5-(1-((5-Bromofuran-2-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate
Description
Properties
IUPAC Name |
5-[1-[(5-bromofuran-2-yl)methyl]azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O2.C2H2O4/c15-11-3-2-10(21-11)8-20-6-9(7-20)14-18-13(19-22-14)12-16-4-1-5-17-12;3-1(4)2(5)6/h1-5,9H,6-8H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVLEBBQXJTLQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(O2)Br)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-((5-Bromofuran-2-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a novel chemical entity that integrates the oxadiazole moiety with azetidine and pyrimidine structures. This combination has been investigated for its potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. The oxadiazole scaffold is known for its diverse biological properties, making it a promising candidate for drug development.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities including:
- Anticancer Activity : Several studies have highlighted the anticancer potential of oxadiazole derivatives against various human cancer cell lines. For instance, a study showed that compounds with oxadiazole rings demonstrated significant cytotoxic effects on MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) cell lines using the MTT assay .
- Antimicrobial Properties : Oxadiazole derivatives have also been evaluated for their antimicrobial activity. A study reported that certain 1,2,4-oxadiazole compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The anti-inflammatory properties of oxadiazoles have been documented, with some compounds showing inhibition of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
To understand the biological activity better, structure-activity relationship studies are crucial. The presence of specific functional groups in the oxadiazole structure significantly influences its biological efficacy. For instance:
| Functional Group | Effect on Activity |
|---|---|
| Bromine on furan | Enhances anticancer activity |
| Azetidine ring | Contributes to cellular uptake |
| Pyrimidine moiety | Increases binding affinity to targets |
Case Studies
- Anticancer Evaluation : A series of 1,2,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines. Compounds with higher lipophilicity showed improved cellular uptake and cytotoxicity. Notably, derivatives containing a brominated furan exhibited enhanced potency compared to their non-brominated counterparts .
- Antimicrobial Testing : In a comparative study, several oxadiazole derivatives were screened for antimicrobial activity. Compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MICs) ranging from 6 mg/mL to 12 mg/mL .
- Docking Studies : Molecular docking studies indicated that the synthesized compounds effectively interacted with key biological targets such as topoisomerase I and cyclooxygenase enzymes, suggesting mechanisms through which these compounds exert their biological effects .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit notable antimicrobial properties. Initial studies suggest that 5-(1-((5-Bromofuran-2-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate may serve as a lead compound for developing new antibiotics targeting resistant bacterial strains. The compound's structure allows it to interact with bacterial enzymes or cell membranes, potentially disrupting their function.
Case Study:
A related compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria in microdilution assays, suggesting that similar derivatives could be effective against a broad spectrum of pathogens .
Anticancer Potential
The oxadiazole moiety is known for its role in inducing apoptosis in cancer cells. Compounds with similar structures have been reported to activate caspases, which are critical in the apoptotic pathway. Thus, 5-(1-((5-Bromofuran-2-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate may be explored for its anticancer properties.
Research Insights:
Studies highlight the efficacy of oxadiazole derivatives in inhibiting tumor growth in vitro and in vivo models . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Polymer Development
The unique chemical structure of 5-(1-((5-Bromofuran-2-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate can be leveraged in materials science for developing novel polymers or coatings. The presence of heteroatoms like nitrogen and oxygen can enhance the thermal stability and mechanical properties of polymeric materials.
Potential Applications:
These polymers could find use in coatings that require durability and resistance to environmental degradation. Furthermore, their unique optical properties might be beneficial in electronic applications .
Interaction Studies
Understanding how 5-(1-((5-Bromofuran-2-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate interacts with biological macromolecules is crucial for elucidating its mechanism of action. Initial investigations can include:
Binding Affinity Studies
Studies assessing the binding affinity of this compound to various biological targets (e.g., enzymes or receptors) will provide insights into its therapeutic potential.
Structural Activity Relationship (SAR)
Investigating how modifications to the compound's structure affect its biological activity will help optimize its efficacy as a drug candidate.
Comparison with Similar Compounds
5-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
- Key Differences : Replaces the pyrimidin-2-yl group with a thiophen-2-yl substituent and introduces a 5-bromofuran-2-carbonyl group instead of the (5-bromofuran-2-yl)methyl moiety.
- Implications : The thiophene substitution may alter electronic properties and binding affinity compared to the pyrimidine-containing analogue. The carbonyl group could reduce metabolic stability due to susceptibility to hydrolysis .
5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole Oxalate
- Key Differences : Substitutes the (5-bromofuran-2-yl)methyl group with a 2-chloro-6-fluorobenzyl group and replaces pyrimidin-2-yl with cyclopropyl.
- The oxalate counterion is retained for solubility .
5-(1-(2,4-Dichlorobenzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole Oxalate
- Key Differences : Retains the pyrimidin-2-yl group but replaces the bromofuran moiety with a 2,4-dichlorobenzyl group.
- This analogue highlights the importance of aryl substituents in modulating activity .
Key Research Findings
- Substituent Impact : Bromofuran and pyrimidine groups confer electronic diversity, critical for interactions with enzymatic active sites. Oxalate improves pharmacokinetics but may limit blood-brain barrier penetration .
- Synthetic Challenges : Brominated furans require careful handling due to reactivity, as seen in . Azetidine ring functionalization often necessitates protecting group strategies .
Preparation Methods
Cyclization via Amidoxime Intermediates
Amidoximes, prepared by treating nitriles with hydroxylamine, react with carboxylic acid derivatives to form 1,2,4-oxadiazoles. For the target compound, the pyrimidin-2-yl group is introduced at the C-3 position by using pyrimidine-2-carbonyl chloride. A mixture of pyrimidine-2-carbonyl chloride and 1-((5-bromofuran-2-yl)methyl)azetidine-3-carboxamidoxime undergoes cyclization in the presence of a base such as triethylamine. This method, adapted from photocatalytic approaches for analogous structures, achieves moderate yields (60–70%) but requires stringent temperature control (-10°C to 10°C).
Hydrazide Dehydration Route
Hydrazides derived from pyrimidine-containing esters are cyclized with dehydrating agents. Ethyl pyrimidine-2-carboxylate reacts with hydrazine hydrate to form pyrimidine-2-carbohydrazide, which subsequently reacts with 1-((5-bromofuran-2-yl)methyl)azetidine-3-carbonyl chloride in the presence of phosphorus oxychloride (POCl₃). Microwave-assisted dehydration, as demonstrated in pyrimidine-oxadiazole hybrids, enhances reaction efficiency (85% yield in 4 minutes).
Table 1: Comparison of Oxadiazole Core Synthesis Methods
Functionalization with Azetidine-Bromofuran Moiety
The azetidine ring, bearing a bromofuranmethyl group, is synthesized separately and introduced via alkylation or coupling.
Azetidine Ring Synthesis
Azetidine-3-carboxylic acid derivatives are prepared via [3+1] cycloaddition of epichlorohydrin with ammonia. Bromofuran-2-ylmethyl bromide is then coupled to the azetidine nitrogen using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine). This step achieves 80–90% yields but requires anhydrous conditions.
Coupling to Oxadiazole Core
The azetidine-bromofuran intermediate is attached to the oxadiazole via N-alkylation . Sodium hydride deprotonates the azetidine nitrogen, enabling reaction with 5-chloro-3-(pyrimidin-2-yl)-1,2,4-oxadiazole. Alternatively, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) links pre-functionalized fragments.
Oxalate Salt Formation
The free base is treated with oxalic acid in ethanol at 50°C, yielding the oxalate salt. Crystallization at 4°C ensures high purity (>98%).
Optimization Challenges and Solutions
- Regioselectivity in Oxadiazole Formation : Microwave irradiation minimizes by-products by accelerating reaction kinetics.
- Azetidine Ring Stability : Low-temperature conditions (-30°C to 10°C) during alkylation prevent ring-opening.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) isolates intermediates, while recrystallization refines the final product.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(1-((5-Bromofuran-2-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate, and how do reaction conditions influence yield?
- Methodology: A multi-step synthesis is typically required, starting with the formation of the oxadiazole ring via cyclization of an acylhydrazide intermediate with a nitrile precursor. Subsequent coupling of the azetidine and bromofuran moieties requires controlled temperatures (70–90°C) and anhydrous solvents (e.g., DMF or THF). Key parameters include reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for azetidine:bromofuran derivative). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the final oxalate salt .
- Validation: Confirm intermediate and final product purity using HPLC (≥95%) and spectroscopic techniques (¹H/¹³C NMR, IR) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
- Methodology:
- NMR Spectroscopy: ¹H NMR (DMSO-d₆) identifies proton environments (e.g., pyrimidinyl protons at δ 8.5–9.0 ppm, azetidine CH₂ at δ 3.5–4.0 ppm). ¹³C NMR confirms carbonyl (C=O at ~165 ppm) and aromatic carbons .
- X-ray Crystallography: Single-crystal analysis resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between oxalate counterions and oxadiazole rings) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology: Conduct accelerated stability studies:
- Thermogravimetric Analysis (TGA): Measures decomposition temperatures (typically >200°C for oxadiazoles).
- pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC quantification of degradation products .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?
- Methodology:
- Density Functional Theory (DFT): Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps (for nucleophilic/electrophilic sites), and Mulliken charges. Compare with experimental UV-Vis spectra (λ_max ~300–350 nm for oxadiazoles) .
- Molecular Dynamics (MD): Simulate solvation effects in biological membranes to predict bioavailability .
Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?
- Methodology:
- Solvent Effect Analysis: Re-evaluate DFT calculations using implicit solvent models (e.g., PCM for DMSO/water) to account for solvation-dependent conformational changes .
- Docking vs. Binding Assays: Cross-validate computational docking (Autodock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding (e.g., enzyme inhibition constants, K_i) .
Q. How to design derivatives with enhanced biological activity while minimizing toxicity?
- Methodology:
- Structure-Activity Relationship (SAR): Modify substituents on the pyrimidine (e.g., electron-withdrawing groups at C2) or azetidine (alkylation for lipophilicity). Test analogs against in vitro cytotoxicity models (e.g., HepG2 cells) .
- ADMET Prediction: Use SwissADME or ADMETlab 2.0 to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel inhibition .
Q. What experimental controls are critical when evaluating the compound’s antimicrobial or anticancer activity?
- Methodology:
- Positive Controls: Use standard agents (e.g., doxorubicin for anticancer assays, ciprofloxacin for antimicrobial tests).
- Solvent Controls: Include DMSO/vehicle-only groups to exclude solvent-induced artifacts.
- Dose-Response Curves: Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) across 5–7 concentrations .
Q. How can researchers leverage heterogeneous catalysis to improve the sustainability of its synthesis?
- Methodology: Replace traditional coupling reagents (e.g., EDCI/HOBt) with recyclable catalysts:
- Palladium Nanocatalysts: For Suzuki-Miyaura cross-couplings (bromofuran-azetidine linkage). Optimize catalyst loading (1–5 mol%) and reaction time under microwave irradiation .
Key Notes
- Methodological Focus: Emphasis on reproducible protocols and validation steps.
- Advanced Techniques: Integration of computational and experimental workflows to address research gaps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
